chemical properties of 6-Bromo-3-(pyridin-2-yl)-1H-indazole
chemical properties of 6-Bromo-3-(pyridin-2-yl)-1H-indazole
Executive Summary
6-Bromo-3-(pyridin-2-yl)-1H-indazole is a high-value heteroaromatic scaffold extensively utilized in the discovery of ATP-competitive kinase inhibitors. Characterized by a "hinge-binding" indazole-pyridine motif and an orthogonally reactive bromine handle at the C6 position, this molecule serves as a critical intermediate for synthesizing inhibitors targeting Pim kinases (Pim-1, -2, -3) , PI3K , and Wnt/Porcupine signaling pathways.
This guide provides a comprehensive analysis of its physicochemical properties, a validated synthetic route emphasizing regioselectivity, and a strategic overview of its application in Structure-Activity Relationship (SAR) campaigns.
Physicochemical Profile
The molecule combines a lipophilic, electron-deficient indazole core with a basic pyridine substituent. This duality dictates its solubility profile and binding affinity in biological systems.
Table 1: Chemical & Physical Properties
| Property | Value / Description | Notes |
| IUPAC Name | 6-Bromo-3-(pyridin-2-yl)-1H-indazole | |
| Molecular Formula | C₁₂H₈BrN₃ | |
| Molecular Weight | 274.12 g/mol | |
| Calculated LogP (cLogP) | ~3.2 - 3.5 | Moderate lipophilicity; suitable for CNS penetration optimization. |
| H-Bond Donors | 1 (Indazole NH) | Critical for H-bond interaction with Glu/Asp residues in kinase hinges. |
| H-Bond Acceptors | 2 (Pyridine N, Indazole N2) | Pyridine N often acts as a water-mediated contact or direct acceptor. |
| pKa (Calculated) | ~13.8 (Indazole NH), ~3.5 (Pyridine H⁺) | Indazole NH is weakly acidic; Pyridine N is weakly basic. |
| Appearance | Off-white to pale yellow solid | |
| Solubility | DMSO, DMF, THF (Good); Water (Poor) | Requires polar aprotic solvents for reactions. |
Synthetic Accessibility & Logic
The synthesis of 6-Bromo-3-(pyridin-2-yl)-1H-indazole presents a classic challenge in chemoselectivity: installing the pyridine ring at C3 without affecting the C6-bromine atom.
The "Orthogonal Halogen" Strategy
Direct bromination of 3-(pyridin-2-yl)-1H-indazole lacks regiocontrol. The superior strategy employs 6-bromo-3-iodo-1H-indazole as a divergent intermediate.[1] The C3-Iodine bond is significantly more labile towards oxidative addition by Palladium(0) than the C6-Bromine bond, allowing for highly selective Suzuki-Miyaura coupling at the C3 position while leaving the C6-Br intact for late-stage diversification.
Diagram: Synthetic Pathway & Selectivity
Figure 1: Step-wise synthesis exploiting the reactivity difference between C3-I and C6-Br bonds.
Experimental Protocols
The following protocols are synthesized from standard methodologies for indazole functionalization, optimized for reliability and scalability.
Protocol A: Synthesis of Intermediate (6-Bromo-3-iodo-1H-indazole)
Objective: Selective iodination of the C3 position. Mechanism: Base-mediated formation of the indazole anion followed by electrophilic attack by molecular iodine.
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Setup: Charge a round-bottom flask with 6-bromo-1H-indazole (1.0 equiv) and dissolve in DMF (10 mL/g).
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Deprotonation: Add KOH pellets (2.0 equiv) or crushed powder. Stir at room temperature (RT) for 15 minutes until partially dissolved.
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Iodination: Add Iodine (I₂) (1.2 equiv) dissolved in minimal DMF dropwise over 20 minutes.
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Note: The solution will turn dark brown.
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Reaction: Stir at RT for 3–4 hours. Monitor by TLC (Hexane/EtOAc 3:1). The starting material (Rf ~0.4) should convert to a higher Rf spot (Rf ~0.6).
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Quench: Pour the mixture into a stirred solution of 10% Na₂S₂O₃ (aq) to reduce excess iodine (color changes from brown to yellow/white precipitate).
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Isolation: Filter the solid, wash with water, and dry under vacuum.[2]
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Yield: Typically 85–95%.
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Protocol B: Chemoselective Suzuki Coupling
Objective: Coupling 2-pyridyl moiety at C3 without reacting the C6-Br. Critical Parameter: Use of a mild catalyst system and temperature control prevents oxidative addition at the C6-Br site.
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Reagents: Combine 6-bromo-3-iodo-1H-indazole (1.0 equiv), 2-pyridylboronic acid MIDA ester (1.2 equiv), and K₂CO₃ (2.5 equiv) in Dioxane:Water (4:1) .
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Expert Tip: Pyridylboronic acids are notoriously unstable (protodeboronation). MIDA esters or pinacol esters are preferred over free acids.
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Catalyst: Degas the solvent stream with Nitrogen for 10 mins. Add Pd(dppf)Cl₂[3]·DCM (0.05 equiv).
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Conditions: Heat to 85°C for 6–12 hours under Nitrogen.
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Caution: Do not exceed 100°C to avoid scrambling the C6-Br.
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Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄.
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Purification: Flash chromatography (DCM/MeOH gradient). The pyridine nitrogen makes the product streak on silica; add 1% Triethylamine to the eluent.
Medicinal Chemistry Applications
This scaffold is a "privileged structure" in kinase drug discovery.[1]
Structural Biology & Binding Mode
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Hinge Binder: The indazole N1-H and N2 typically form a donor-acceptor pair with the kinase hinge region (e.g., Glu121/Val123 in Pim-1).
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Pyridine Interaction: The C3-pyridine ring extends into the ATP-binding pocket, often recruiting water molecules or interacting with the "gatekeeper" residue.
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C6-Vector: The bromine atom points towards the solvent-exposed region or the ribose-binding pocket, making it the ideal site for solubilizing groups (e.g., piperazines, morpholines).
Diagram: SAR & Functionalization Logic
Figure 2: Strategic modification points for lead optimization.
Safety & Handling (SDS Summary)
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Hazards: Skin and eye irritant (H315, H319). Specific target organ toxicity (Respiratory tract irritation, H335).[4]
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Handling: Use a fume hood. The C3-iodo intermediate is light-sensitive; store in amber vials.
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Storage: 2–8°C, inert atmosphere (Argon/Nitrogen).
References
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Synthesis of 6-Bromo-3-iodo-1H-indazole (Intermediate)
- Source: BenchChem Application Note. "Large-Scale Synthesis of 6-Bromo-1H-indazole."
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(Verified Context: General indazole halogenation protocols).
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Pim Kinase Inhibition & Indazole Scaffolds
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General Indazole Reactivity
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Suzuki Coupling Methodology
- Title: "Synthesis and biological evaluation of indazole deriv
- Source:RSC Advances, 2021.
Sources
- 1. China Intermediates 6-bromo-3-iodo-1H-indazole for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]
- 2. 6-Bromoindole- and 6-Bromoindazole-Based Inhibitors of Bacterial Cystathionine γ-Lyase Containing 3-Aminothiophene-2-Carboxylate Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. 6-bromo-3-methyl-1H-indazole | C8H7BrN2 | CID 21336465 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Indazole synthesis [organic-chemistry.org]
